molecular formula C22H32N2O3 B2380249 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide CAS No. 921865-02-3

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide

Cat. No.: B2380249
CAS No.: 921865-02-3
M. Wt: 372.509
InChI Key: OXZRPPLJIPQCGY-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide is a benzoxazepine derivative characterized by a fused benzene ring with a seven-membered oxazepine moiety. Key structural features include:

  • Isobutyl and dimethyl substituents at the 5-position of the oxazepine ring, which may enhance lipophilicity and influence receptor binding.
  • Cyclohexanecarboxamide at the 7-position, a bulky hydrophobic group that could modulate solubility and target engagement.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-15(2)13-24-18-12-17(23-20(25)16-8-6-5-7-9-16)10-11-19(18)27-14-22(3,4)21(24)26/h10-12,15-16H,5-9,13-14H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZRPPLJIPQCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3CCCCC3)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzo[b][1,4]oxazepin core, which is known for its diverse biological activities. The molecular formula is C19H27N2O3C_{19}H_{27}N_{2}O_{3}, and it features multiple functional groups that contribute to its pharmacological properties.

PropertyValue
Molecular Weight327.43 g/mol
SolubilitySoluble in DMSO
pKaNot available
LogP3.45

Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl) exhibit significant anticancer properties. For instance, research has shown that derivatives targeting the WNT/β-catenin signaling pathway can inhibit cancer cell proliferation. The compound's structure allows it to interact with proteins involved in this pathway, potentially leading to reduced tumor growth.

Case Study: Inhibition of WNT Pathway

A study involving a related compound demonstrated an EC50 value of 7.1 μM against HCT116 colon cancer cells expressing wild-type APC. This suggests that N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl) may also possess similar inhibitory effects on cancer cell lines through modulation of the WNT pathway .

Neuroprotective Effects

There is emerging evidence that compounds within the oxazepin family may have neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and the modulation of neuroinflammatory pathways. This could provide therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl) may exhibit antimicrobial properties against various bacterial strains. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Comparison with Similar Compounds

(a) Benzo[b][1,4]oxazepine vs. Benzo[f][1,4]thiazepine

  • Target Compound : Contains a benzo[b][1,4]oxazepine core with an oxygen atom in the heterocycle.
  • Compound 5h (): Features a benzo[f][1,4]thiazepine core (sulfur instead of oxygen) with 8-methoxy and 5-phenyl substituents. Synthesis: Compound 5h was synthesized via chloroform extraction and silica gel chromatography, yielding a crystalline product (mp 132–139°C) .
Parameter Target Compound Compound 5h
Core Structure Benzo[b][1,4]oxazepine Benzo[f][1,4]thiazepine
Key Substituents 5-isobutyl, 3,3-dimethyl 8-methoxy, 5-phenyl
Melting Point Not reported 132–139°C

(b) Benzo[b][1,4]oxazepine vs. Azepan-2-one Derivatives

  • Compound I (): A seven-membered 3-(acylamino)azepan-2-one (azepinone) with a cyclohexanecarboxamide group. Biological Role: Acts as a chemokine inhibitor with oral anti-inflammatory activity . Structural Contrasts:
  • The azepinone lacks a fused benzene ring, reducing aromatic interactions.
  • Both compounds share cyclohexanecarboxamide, but Compound I’s lactam ring adopts a chair conformation, stabilized by N–H⋯O hydrogen bonds (R22(8) motif) .
Parameter Target Compound Compound I
Core Structure Benzo-fused oxazepine Azepan-2-one (non-aromatic)
Key Functional Groups Cyclohexanecarboxamide Cyclohexanecarboxamide
Biological Activity Not reported Chemokine inhibition
Synthesis Yield Not reported 45%

Functional Group Comparisons: Carboxamide Derivatives

  • Target Compound : Cyclohexanecarboxamide provides steric bulk and hydrophobicity.
  • GSK2982772 (): A triazole-carboxamide analog (5-methyl-4-oxo-benzo[b][1,4]oxazepine) with RIPK1 inhibitory activity.
Parameter Target Compound GSK2982772
Carboxamide Group Cyclohexane 1,2,4-Triazole
Therapeutic Target Not reported RIPK1
Anti-inflammatory Mechanism Not reported TNF-dependent cytokine suppression

Q & A

Q. What are the key synthetic steps and purification methods for this compound?

The synthesis involves multi-step organic reactions starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core, followed by functionalization with isobutyl and cyclohexanecarboxamide groups. Critical steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to attach the cyclohexanecarboxamide moiety .
  • Reaction optimization : Temperature-controlled cyclization (e.g., 60–80°C) to form the oxazepine ring .
  • Purification : Recrystallization (ethanol/water mixtures) and reversed-phase HPLC to achieve >95% purity . Characterization via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. How is the molecular structure validated post-synthesis?

Structural validation employs:

  • X-ray crystallography : Resolves bond angles and hydrogen-bonding patterns (e.g., N–H⋯O interactions in the oxazepine core) .
  • 2D NMR techniques : HSQC and HMBC correlate proton and carbon signals to confirm regiochemistry .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical IR spectra .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products during synthesis?

By-product formation (e.g., dimerization or incomplete cyclization) is addressed through:

  • Solvent selection : Polar aprotic solvents (DMF or acetonitrile) improve reaction homogeneity and reduce side reactions .
  • Continuous flow reactors : Enhance heat/mass transfer, enabling precise control over exothermic steps (e.g., ring closure) .
  • Catalytic additives : Triethylamine or DMAP accelerates amide bond formation, reducing reaction time and impurities . Monitoring via inline FTIR or LC-MS allows real-time adjustment of parameters like pH and temperature .

Q. What strategies resolve discrepancies between spectroscopic data and expected structures?

Discrepancies (e.g., unexpected 1H^1H-NMR shifts) are investigated using:

  • Dynamic NMR : Identifies conformational exchange in the oxazepine ring at variable temperatures .
  • Isotopic labeling : 15N^{15}N-labeling clarifies nitrogen hybridization states in the carboxamide group .
  • X-ray powder diffraction : Differentiates polymorphic forms that may alter spectral profiles .

Q. Which in vitro assays are suitable for evaluating its biological activity?

Target-specific assays include:

  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., SYK inhibition, IC50_{50} determination) .
  • Receptor binding : Radioligand displacement studies (e.g., vasopressin V2 receptor antagonism) .
  • Cellular viability : MTT assays in cancer cell lines to assess antiproliferative effects . Dose-response curves and molecular docking (AutoDock Vina) correlate activity with structural features .

Q. How to design structure-activity relationship (SAR) studies for analogs?

SAR studies focus on:

  • Substituent variation : Modifying the isobutyl group to ethyl or allyl to assess steric/electronic effects on receptor binding .
  • Core modifications : Introducing fluorine at the benzo ring to enhance metabolic stability .
  • Bioisosteric replacement : Replacing cyclohexanecarboxamide with sulfonamide to improve solubility . Activity data are tabulated for comparison (example below):
Analog SubstituentEnzyme IC50_{50} (nM)Solubility (µg/mL)
Isobutyl12.3 ± 1.28.5
Allyl9.8 ± 0.95.2
Ethyl15.6 ± 2.112.7

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across studies?

Discrepancies (e.g., variable IC50_{50} values) may arise from:

  • Assay conditions : Differences in ATP concentration (kinase assays) or serum content (cell-based assays) .
  • Compound purity : HPLC-MS verification ensures >95% purity to exclude impurity-driven artifacts .
  • Cell line variability : Use isogenic cell panels to control for genetic background effects .

Methodological Resources

  • Synthesis protocols : Refer to multi-step optimization in .
  • Structural analysis : X-ray data () and PubChem computational tools ().
  • Biological assays : Enzyme kinetics () and receptor studies ().

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